Panaxydiol

Descripción general

Descripción

Panaxydiol is a naturally occurring compound found in the roots of Panax ginseng, a plant widely used in traditional Chinese medicine. It belongs to the class of tetracyclic triterpenoids and is known for its diverse pharmacological properties, including anti-inflammatory, anticancer, and hepatoprotective effects .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Panaxydiol is chemically classified as a triterpenoid saponin with the molecular formula . Its structure features a complex arrangement of carbon atoms, which contributes to its bioactive properties. The compound is known for its role in modulating various biological pathways, making it a subject of interest in pharmacological research.

Pharmacological Applications

-

Anticancer Activity

- This compound has been studied for its potential anticancer properties. Research indicates that it can induce apoptosis in cancer cells through the activation of caspase pathways. For instance, studies have shown that this compound significantly inhibits the proliferation of human breast and colon cancer cells, demonstrating its potential as a therapeutic agent in oncology .

-

Anti-inflammatory Effects

- The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases. Experimental models have demonstrated that this compound reduces inflammation markers, suggesting its utility in treating chronic inflammatory conditions .

- Neuroprotective Properties

- Antimicrobial Activity

Data Table: Summary of Pharmacological Studies on this compound

Case Studies

-

Case Study: Anticancer Effects

- A study investigated the effects of this compound on human pancreatic cancer cell lines, revealing that treatment resulted in significant growth inhibition and induced apoptosis through mitochondrial pathways. The findings support the potential use of this compound as an adjunct therapy in pancreatic cancer treatment .

- Case Study: Anti-inflammatory Mechanism

- Case Study: Neuroprotection

Mecanismo De Acción

Target of Action

Panaxydiol, a compound derived from ginseng, has been found to primarily target macrophages and the Retinoic-acid-receptor-related orphan receptor (RORγ) . Macrophages play a crucial role in the immune response, while RORγ is a major transcription factor for proinflammatory IL-17A production .

Mode of Action

This compound acts as an inverse agonist of RORγ, selectively inhibiting its transcriptional activity . Despite its inverse agonist activity, this compound induces the C-terminal AF-2 helix of RORγ to adopt a canonical active conformation . This interaction with RORγ leads to the inhibition of IL-17A production, which is known to result in inflammatory responses and autoimmune destruction of insulin-producing cells in the pancreas .

Biochemical Pathways

The action of this compound affects the RORγ/IL-17A axis , which is linked to the IL-17A pathway in pancreatic cells . By inhibiting this pathway, this compound can ameliorate conditions like Type 1 Diabetes (T1D) through improved pancreatic islet cell function . Furthermore, this compound has been found to influence cell growth, gene expression, and immunological responses .

Result of Action

This compound has been shown to have significant effects at the molecular and cellular levels. It promotes the proliferation and differentiation of hematopoietic progenitor cells and regulates immune function . In addition, it has been found to be very efficacious for treating mice and rats with conditions like ITP (Immune Thrombocytopenia), aplastic anemia, and myelosuppression caused by chemotherapy or radiation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in the case of ginseng (from which this compound is derived), environmental factors like light, temperature, and soil conditions can affect the biosynthesis of ginsenosides, a group of secondary metabolites including this compound . .

Análisis Bioquímico

Biochemical Properties

Panaxydiol interacts with various enzymes, proteins, and other biomolecules. It has been found to regulate tumor growth and the tumor microenvironment via various biochemical signaling pathways, and induce tumor apoptosis .

Cellular Effects

This compound influences cell function by regulating tumor growth and the tumor microenvironment . It impacts cell signaling pathways, gene expression, and cellular metabolism, leading to the induction of tumor apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions lead to the regulation of tumor growth and the tumor microenvironment .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Panaxydiol can be synthesized through various methods. One common approach involves the use of microbial transformation technology to modify the structure of panaxadiol, resulting in the formation of this compound derivatives . Another method involves the acidic hydrolysis of total saponin extracts from Panax plants, followed by separation and purification using column chromatography .

Industrial Production Methods: The industrial production of this compound typically involves the extraction of total saponins from Panax ginseng, followed by hydrolysis and purification processes. The raw materials are easily available, and the reaction conditions are mild, making the process cost-effective and suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: Panaxydiol undergoes various chemical reactions, including glycosylation, oxidation, and reduction. Glycosylation of this compound can be achieved using Koenigs–Knorr, Helferich, and ortho-ester reaction conditions .

Common Reagents and Conditions:

Oxidation and Reduction:

Major Products: The major products formed from these reactions include various glycosides and derivatives of this compound, which exhibit enhanced biological activities .

Comparación Con Compuestos Similares

Panaxydiol is structurally similar to other compounds found in Panax ginseng, such as panaxadiol and panaxatriol. it exhibits unique biological activities that distinguish it from these compounds:

Panaxadiol: Similar in structure but differs in its glycosylation pattern and specific biological activities.

Panaxatriol: Contains an additional hydroxyl group, which affects its biological properties.

Falcarinol and Falcarindiol: Other polyacetylenes with anticancer properties, but this compound has shown more pronounced cytotoxic effects on certain cancer cell lines

Actividad Biológica

Panaxydiol, a bioactive compound derived from Panax ginseng, has garnered attention for its diverse biological activities, particularly in the fields of anti-inflammation and cancer prevention. This article explores the biological activity of this compound, summarizing key research findings, case studies, and mechanisms of action.

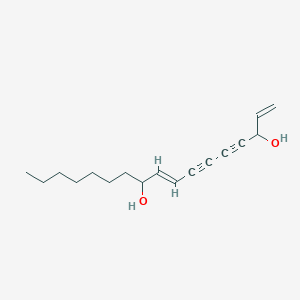

This compound is classified as a polyacetylene with the chemical formula and a molecular weight of 264.38 g/mol. Its structure includes an alkyne group, which contributes to its reactivity and biological activity.

Anti-Inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the release of histamine, a key mediator in inflammatory responses. This inhibition suggests its potential use in treating allergic reactions and inflammatory diseases .

- NF-κB Pathway Inhibition : this compound interferes with the NF-κB signaling pathway, which plays a crucial role in regulating immune responses and inflammation. By inhibiting this pathway, this compound can reduce the expression of pro-inflammatory cytokines .

- Oxidative Stress Reduction : The compound has been shown to modulate oxidative stress levels by enhancing the transcription of antioxidative enzymes such as glutathione peroxidase (GPx) while reducing reactive oxygen species (ROS) production at higher concentrations .

Anticancer Properties

This compound's anticancer activities have been documented across several studies. It demonstrates pro-apoptotic effects on various cancer cell lines, indicating its potential as a chemopreventive agent.

Case Studies

- Colon Cancer Model : In an animal study using AOM-treated rats, diets supplemented with this compound significantly reduced the incidence of colorectal lesions compared to control groups. The number of aberrant crypt foci (ACF) was notably lower in treated rats, suggesting that this compound may slow tumor progression .

- Cell Line Studies : this compound has shown cytotoxic effects against human cancer cell lines such as HT-29 (colon cancer) and A549 (lung cancer). These studies highlight its potential for developing novel anticancer therapies .

Immunoregulatory Effects

This compound possesses immunomodulatory properties that can enhance immune response while maintaining tolerance to self-antigens. This dual action is crucial for developing treatments for autoimmune diseases and improving vaccine efficacy .

Tables Summarizing Biological Activities

Propiedades

IUPAC Name |

(8E)-heptadeca-1,8-dien-4,6-diyne-3,10-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O2/c1-3-5-6-7-11-14-17(19)15-12-9-8-10-13-16(18)4-2/h4,12,15-19H,2-3,5-7,11,14H2,1H3/b15-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSVMWGREWREVQQ-NTCAYCPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C=CC#CC#CC(C=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(/C=C/C#CC#CC(C=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63910-76-9 | |

| Record name | 1,8-Heptadecadiene-4,6-diyne-3,10-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063910769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.